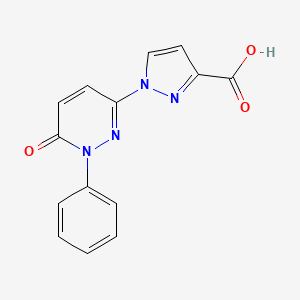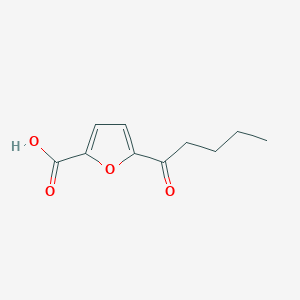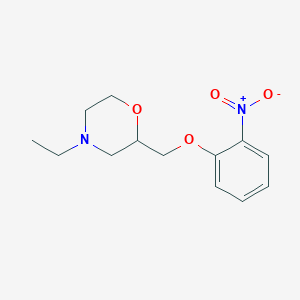![molecular formula C13H7Cl3N2 B15055319 5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B15055319.png)
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole typically involves the halogenation of imidazole derivatives. One common method is the direct halogenation using reagents such as sodium hypochlorite, N-halosuccinimides, or phosphorus pentachloride . Another approach involves the photochemical cleavage of imidazole-diazonium fluoroborates, which is particularly useful for synthesizing fluoroimidazoles .
Industrial Production Methods
Industrial production of this compound often employs multi-step synthesis processes that ensure high yield and purity. These processes may include the use of copper-catalyzed multicomponent reactions, which have been shown to be efficient for the synthesis of trisubstituted imidazoles . The choice of catalysts and reaction conditions is crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated imidazoles can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts, ammonium acetate, and various halogenating agents . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-diones, while substitution reactions can produce a variety of substituted imidazoles with different functional groups.
Applications De Recherche Scientifique
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways. For instance, imidazole derivatives are known to inhibit enzymes such as cytochrome P450, which plays a role in the metabolism of drugs and other xenobiotics . This inhibition can lead to changes in cellular processes and has therapeutic implications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichloroimidazole: Another chlorinated imidazole derivative with similar chemical properties.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene: A compound with a similar chlorinated aromatic structure.
Uniqueness
5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C13H7Cl3N2 |
|---|---|
Poids moléculaire |
297.6 g/mol |
Nom IUPAC |
4,6-dichloro-2-(4-chlorophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H7Cl3N2/c14-8-3-1-7(2-4-8)13-17-11-6-9(15)5-10(16)12(11)18-13/h1-6H,(H,17,18) |
Clé InChI |
DSRVMQRWHBNLSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


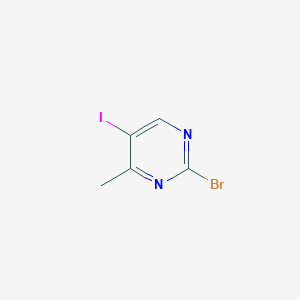
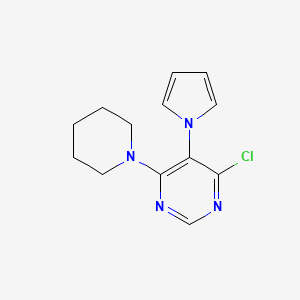
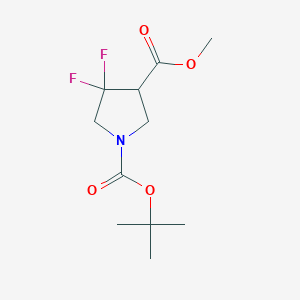
![(3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15055257.png)
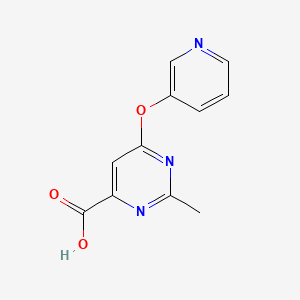
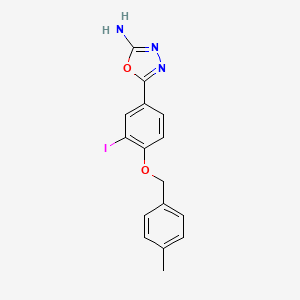

![5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15055308.png)

